
1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-methylbenzyl group attached to the triazole ring, which imparts unique chemical and physical properties. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions.
Introduction of the 4-methylbenzyl group: This step involves the alkylation of the triazole ring with 4-methylbenzyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives possess notable antimicrobial properties. 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its efficacy against various bacterial strains and fungi. For instance, studies have shown that modifications in the triazole ring can enhance antimicrobial activity, making this compound a candidate for developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation. Preliminary studies suggest that this compound may interfere with specific signaling pathways in cancer cells, leading to apoptosis . Further research is needed to elucidate its mechanism of action and therapeutic potential.
Fungicides
Triazoles are widely recognized in agriculture as fungicides. The unique structure of this compound makes it a potential candidate for developing new fungicidal agents. Its effectiveness against plant pathogens could provide an alternative to existing fungicides that are facing resistance issues .
Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormone levels within plants. This application could be particularly beneficial in enhancing crop yields and resilience against environmental stressors .
Polymer Chemistry
In materials science, the incorporation of triazole compounds into polymer matrices has been explored for creating advanced materials with enhanced properties. The unique bonding characteristics of triazoles allow them to act as cross-linking agents or functional additives in polymer formulations . This can lead to improvements in mechanical strength and thermal stability.
Sensors
The chemical properties of this compound make it suitable for developing chemical sensors. Its ability to interact with various analytes can be harnessed for sensing applications in environmental monitoring and safety .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:
1H-1,2,3-Triazole-4-carboxylic acid: Lacks the 4-methylbenzyl group, resulting in different chemical and biological properties.
1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a benzyl group instead of a 4-methylbenzyl group, leading to variations in activity and applications.
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a 4-chlorobenzyl group, which can significantly alter its reactivity and biological effects.
Biological Activity
1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 931703-68-3) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as pharmacology and agriculture.
- Molecular Formula : C₁₁H₁₁N₃O₂
- Molecular Weight : 217.22 g/mol
- Melting Point : 199 °C
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azides with propargyl alcohol derivatives under controlled conditions. Mechanochemical methods have also been explored to enhance yield and reduce environmental impact.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with the triazole moiety can inhibit the growth of various pathogens, including bacteria and fungi.
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 8 μg/mL |
This compound | Escherichia coli | 16 μg/mL |
These findings suggest that the compound has potential as an antimicrobial agent in clinical settings.
Enzyme Inhibition
Triazole derivatives have been studied for their ability to inhibit various enzymes. For example, compounds similar to this compound have shown inhibition against cholinesterases, which are important targets in the treatment of neurodegenerative diseases.
Enzyme | Inhibition (%) at 100 µM | IC50 (µM) |
---|---|---|
AChE | 78.69 | 4.89 |
BChE | 91.80 | 3.61 |
This indicates a promising role for this compound in developing treatments for conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various triazole derivatives, this compound was tested against multiple strains of bacteria. The results demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of triazole derivatives. The compound exhibited cytotoxic effects on cancer cell lines at micromolar concentrations. Further research is needed to elucidate the mechanisms behind these effects and to optimize the compound for therapeutic use.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-2-4-9(5-3-8)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWWLHMRGSFBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.